Product packaging for 1-indanone O-(anilinocarbonyl)oxime(Cat. No.:)

1-indanone O-(anilinocarbonyl)oxime

Cat. No.: B3841227
M. Wt: 266.29 g/mol
InChI Key: WPKZGBHEUTULHC-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-indanone O-(anilinocarbonyl)oxime is a synthetic derivative based on the 1-indanone oxime scaffold, a compound known to serve as a vital chemical intermediate and building block for constructing complex molecular architectures . This specific derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. The core 1-indanone structure is recognized in agricultural research for its bioactivity, particularly as an immune activator. Recent scientific investigations have demonstrated that novel 1-indanone derivatives containing oxime and oxime ether moieties can induce immunity responses in plants, offering protection against viral infections such as the cucumber mosaic virus (CMV) and tomato spotted wilt virus (TSWV) . The proposed mechanism of action involves a multilayered regulation of key biological pathways, including mitogen-activated protein kinase (MAPK) signaling, plant hormone signal transduction, and phenylpropanoid biosynthesis . With a molecular formula anticipated to be C16H14N2O2 (based on its parent structure) and a molecular weight of 266.30 g/mol, this compound is presented as a high-purity solid for research use. Researchers are exploring its potential as a key component in the synthesis of more complex compounds for use in agrochemical and pharmaceutical development . This product is strictly for research use in laboratory settings and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2 B3841227 1-indanone O-(anilinocarbonyl)oxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2,3-dihydroinden-1-ylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(17-13-7-2-1-3-8-13)20-18-15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2,(H,17,19)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKZGBHEUTULHC-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\OC(=O)NC2=CC=CC=C2)/C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Indanone O Anilinocarbonyl Oxime and Precursors

Synthesis of 1-Indanone (B140024) Derivatives

The construction of the 1-indanone framework is a pivotal step, and numerous methods have been developed to achieve this. These strategies range from classical acid-catalyzed cyclizations to modern, greener approaches.

Intramolecular Friedel-Crafts Acylation Approaches

One of the most traditional and widely employed methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. orgsyn.orgnih.govresearchgate.net This reaction typically involves the use of a strong acid catalyst to promote the cyclization of the aromatic ring onto the acyl group.

The direct cyclization of 3-arylpropionic acids can be challenging and often requires harsh reaction conditions, such as high temperatures (up to 250 °C) and the use of superacids or strong Lewis acids like terbium(III) triflate (Tb(OTf)₃). orgsyn.org A more common approach involves the conversion of the carboxylic acid to the more reactive acid chloride, which can then undergo intramolecular Friedel-Crafts acylation under the influence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govresearchgate.net For instance, the reaction of phenylpropionic acid chloride with aluminum chloride in benzene (B151609) has been reported to yield unsubstituted 1-indanone in high yields. nih.gov

Niobium pentachloride (NbCl₅) has also been utilized as a catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, functioning both as a reagent to form the acyl chloride in situ and as a catalyst for the cyclization. nih.gov This method offers the advantage of proceeding under milder conditions.

Table 1: Comparison of Catalysts in Intramolecular Friedel-Crafts Acylation

Catalyst Substrate Conditions Yield Reference
Tb(OTf)₃ 3-Arylpropionic acids 250 °C Moderate to good orgsyn.org
AlCl₃ Phenylpropionic acid chloride Benzene 90% nih.gov
NbCl₅ 3-Arylpropanoic acids Room Temperature Good nih.gov

Carbonylative Cyclization Methods

Carbonylative cyclization represents another effective strategy for the synthesis of 1-indanones. These methods often involve the use of transition metal catalysts to facilitate the incorporation of a carbonyl group during the cyclization process.

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been shown to produce 1-indanones in good to excellent yields. organic-chemistry.org This reaction proceeds via a cascade mechanism involving oxidative addition, carbon monoxide insertion, and intramolecular carbopalladation followed by reductive elimination.

Another approach involves the rhodium-catalyzed C-C bond activation/carbonylation of cyclobutanones with carbon monoxide (CO), which provides access to chiral indanones bearing a quaternary carbon stereocenter. organic-chemistry.org

Aldol-Type Annulation Strategies

Aldol-type annulation reactions provide a convergent route to 1-indanone derivatives. A one-pot synthesis has been developed involving a palladium-catalyzed Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation. researchgate.net This cascade process first installs an enol functionality on an aromatic ring, which then undergoes intramolecular cyclization with a neighboring carbonyl group to form the 1-indanone ring. This method is particularly useful for synthesizing multisubstituted 1-indanones.

Green Chemistry Approaches in 1-Indanone Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For 1-indanone synthesis, this has translated into the exploration of greener reaction conditions and catalysts.

Microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in ionic liquids has been reported as an environmentally friendly approach. nih.gov This method offers good yields and the potential for catalyst recycling. Another green approach involves the use of L-proline as an organocatalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, providing a metal- and additive-free pathway to 1-indanones.

The use of non-conventional energy sources like microwaves and high-intensity ultrasound has also been explored to promote the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, often leading to improved reaction times and efficiency. orgsyn.org

Synthesis of 1-Indanone Oxime

The second stage in the synthesis of the target compound is the conversion of 1-indanone to its corresponding oxime.

Reaction with Hydroxylamine (B1172632) Hydrochloride

The most common and straightforward method for the synthesis of 1-indanone oxime is the reaction of 1-indanone with hydroxylamine hydrochloride. orgsyn.orgprepchem.comresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid released during the reaction.

The reaction generally proceeds by heating a mixture of 1-indanone, hydroxylamine hydrochloride, and a base in a suitable solvent. researchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC). orgsyn.org Upon completion, the product, 1-indanone oxime, can be isolated through standard work-up procedures. The reaction is often high-yielding, with reports of up to 99% yield. orgsyn.org The product is typically obtained as a mixture of (E) and (Z) isomers. orgsyn.org

A solvent-free approach for the synthesis of oximes using grindstone chemistry has also been described, where a mixture of the carbonyl compound, hydroxylamine hydrochloride, and bismuth(III) oxide is ground together, offering a greener alternative to traditional methods.

Table 2: Synthesis of 1-Indanone Oxime

Reactants Conditions Yield Reference
1-Indanone, Hydroxylamine Hydrochloride, Pyridine 50 °C, 20 min 99% orgsyn.org
1-Indanone, Hydroxylamine, Base - - prepchem.com
Aldehyde/Ketone, Hydroxylamine Hydrochloride, Bi₂O₃ Grinding 60-98%

The subsequent and final step in the synthesis of 1-indanone O-(anilinocarbonyl)oxime involves the reaction of 1-indanone oxime with a suitable aniline-derived reagent. Based on analogous reactions, this is likely achieved through the reaction of 1-indanone oxime with phenyl isocyanate. This reaction would lead to the formation of the desired O-carbamoylated oxime, where the anilinocarbonyl group is attached to the oxygen atom of the oxime. The reaction of oximes with isothiocyanates to form carbamoylated thio-oximes has been documented, suggesting a similar reactivity pattern with isocyanates. rsc.org

Optimization of Reaction Conditions

The conversion of a ketone like 1-indanone to its oxime is a foundational reaction in organic chemistry. ijprajournal.com The classical method involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine, often with heating. nih.govorgsyn.org Optimization of this process focuses on improving yield, reducing reaction time, and simplifying work-up procedures.

A typical laboratory-scale synthesis involves stirring 1-indanone with hydroxylamine hydrochloride in pyridine. orgsyn.org The reaction progress can be monitored using thin-layer chromatography (TLC) to determine the point of complete consumption of the starting ketone. orgsyn.org One documented procedure using these reagents at 50 °C showed the reaction to be complete in 20 minutes, affording the 1-indanone oxime in 99% yield after work-up. orgsyn.org

For solvent-free approaches, optimization involves selecting the appropriate molar ratios of reactants and catalyst. In a grinding method for the synthesis of various oximes, the molar ratio of the carbonyl compound, hydroxylamine hydrochloride, and a base like sodium carbonate was found to be critical. asianpubs.org For example, using 3-chlorobenzaldehyde (B42229) as a model, a reactant-to-base ratio of 1:1:1.5 (aldehyde:hydroxylamine:sodium carbonate) provided a 95% yield. asianpubs.org The amount of catalyst in solid-state reactions is also a key parameter. In a study using Bi₂O₃ as a catalyst for solvent-free oximation, a catalyst loading of 60 mol% with respect to the carbonyl substrate was determined to be optimal for maximizing both reaction rate and yield. nih.gov

Table 1: Optimization of Reaction Conditions for Oxime Synthesis

Parameter Condition Outcome Source
Reactants 1-indanone, Hydroxylamine HCl, Pyridine 99% yield of 1-indanone oxime in 20 min at 50 °C. orgsyn.org
Molar Ratio Aldehyde:NH₂OH·HCl:Na₂CO₃ (1:1:1.5) 95% yield in a solvent-free grinding method. asianpubs.org
Catalyst Loading 60 mol% Bi₂O₃ (solvent-free) Optimal rate and yield; lower loading decreased both. nih.gov

Green Chemistry Solvents and Catalysts for Oxime Formation

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for oxime synthesis, focusing on alternative solvents and catalysts. ijprajournal.comnumberanalytics.com

Green Solvents: Water is an ideal green solvent due to its availability and non-toxic nature. ias.ac.in The synthesis of aryl oximes has been successfully demonstrated in mineral water at room temperature without any catalyst. ias.ac.in The natural mineral content in the water is proposed to activate the hydroxylamine hydrochloride, facilitating the reaction. ias.ac.in Other approaches have utilized aqueous biphasic systems to streamline product separation. nih.gov

Green Catalysts and Solvent-Free Conditions: Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. rsc.org One highly effective method involves simply grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst together in a mortar and pestle at room temperature. nih.gov Various catalysts have proven effective under these conditions:

Bismuth(III) oxide (Bi₂O₃): A cheap, commercially available, and low-toxicity catalyst that provides excellent yields of oximes from a broad spectrum of aldehydes and ketones in short reaction times (e.g., 5.5-20 minutes for ketones). nih.gov

Magnetically separable nano Fe₃O₄: This catalyst allows for the solvent-free conversion of carbonyl compounds to oximes at 70-80°C with high to excellent yields. Its key advantage is the ease of recovery and reusability. researchgate.net

Natural Acids: Aqueous extracts from sources like citrus fruits have been employed as natural acid catalysts for oxime formation, avoiding the use of corrosive mineral acids. ijprajournal.com

These methods minimize waste, reduce energy consumption, and often simplify the purification process. nih.govrsc.orgresearchgate.net

Table 2: Green Chemistry Approaches to Oxime Synthesis

Method Catalyst / Solvent Key Features Source
Grinding Bismuth(III) oxide (Bi₂O₃) Solvent-free, room temperature, short reaction times, low catalyst toxicity. nih.gov
Heating Nano Fe₃O₄ Solvent-free, recyclable magnetic catalyst, clean reaction conditions. researchgate.net
Aqueous Synthesis Mineral Water Catalyst-free, room temperature, environmentally friendly solvent. ias.ac.in
Natural Catalysis Natural acid extracts (e.g., citrus juice) Use of renewable, natural catalysts instead of mineral acids. ijprajournal.com

Synthesis of O-(Anilinocarbonyl)oxime Moiety

The second stage of the synthesis involves attaching the anilinocarbonyl group to the oxygen atom of the 1-indanone oxime. This creates an O-carbamoyl oxime, a class of compounds accessible through several synthetic routes.

Reaction of Oximes with Isocyanates

The most direct method for synthesizing this compound is the reaction of 1-indanone oxime with phenyl isocyanate. This reaction is an example of the addition of an oxime's hydroxyl group to the electrophilic carbon of an isocyanate. tandfonline.comnoaa.gov The reaction is typically uncatalyzed and can proceed at ambient temperatures. pku.edu.cn

The mechanism is believed to involve the nucleophilic attack of the oxime oxygen on the isocyanate carbon, forming a carbamate (B1207046) linkage. researchgate.net Density functional theory (DFT) calculations suggest that the reaction may proceed through a pathway involving the isomerization of the oxime to its nitrone tautomer, which facilitates the addition. pku.edu.cn The reaction between oximes and isocyanates is generally efficient and forms the basis for creating polyurethanes when diisocyanates and dioximes are used. pku.edu.cn In the context of this compound, the reaction is a straightforward addition that joins the two precursor molecules.

Carbonyldiimidazole (CDI) Mediated Approaches

1,1'-Carbonyldiimidazole (B1668759) (CDI) is a versatile and safer alternative to highly toxic reagents like phosgene (B1210022) for creating carbonyl linkages. researchgate.netwikipedia.org It can be used to mediate the formation of the O-(anilinocarbonyl)oxime moiety. The synthesis can proceed via two main pathways:

Activation of the Oxime: 1-indanone oxime is first reacted with CDI. This forms a reactive N-acylimidazole-type intermediate (an oxime-carbonyl-imidazole). Subsequent addition of aniline (B41778) to this intermediate results in the displacement of the imidazole (B134444) group and formation of the desired O-carbamoyl oxime product. thieme-connect.denih.gov

In Situ Isocyanate Formation: Aniline is reacted with CDI to form an N-acylimidazole, which can then rearrange or react further to generate phenyl isocyanate in situ. This generated isocyanate then reacts with 1-indanone oxime as described in the previous section.

These CDI-mediated methods are advantageous because the main byproducts, carbon dioxide and imidazole, are innocuous and easily removed during work-up. thieme-connect.de The reactions are often performed under mild conditions in solvents like THF or DMF. researchgate.netthieme-connect.de

In Situ Generation of Carbamoyl (B1232498) Oximes

Advanced synthetic strategies allow for the in situ generation of carbamoyl oximes, which can then be used directly. One such method uses oximes as reusable templates for the synthesis of ureas and carbamates. rsc.orgrsc.org In this approach, an oxime reacts with an isocyanide in the presence of an oxidizing system (e.g., N-Iodosuccinimide/TBHP) to form a carbamoyl oxime intermediate. rsc.org This intermediate is then reacted in the same pot with a nucleophile (like an amine or alcohol). For the synthesis of this compound, this would involve reacting the generated carbamoyl oxime with aniline. A key benefit of this approach is that the original oxime can be recovered and reused. rsc.org

Another in situ strategy involves the generation of the isocyanate itself. For instance, isocyanates can be generated in situ via the electrochemical oxidation of oxamic acids, providing a phosgene-free route that can be coupled with an oxime to form the desired product. acs.org

Integrated Synthetic Pathways to this compound

The most direct and integrated pathway for the synthesis of this compound involves a two-step sequence:

Oximation of 1-Indanone: 1-Indanone is converted to 1-indanone oxime. A green and efficient method, such as the solvent-free grinding reaction with hydroxylamine hydrochloride and a base or a mild catalyst, can be employed. nih.gov Alternatively, a high-yielding solution-phase method using pyridine as a base and solvent can be used. orgsyn.org The resulting 1-indanone oxime is isolated and purified.

Carbamoylation of 1-Indanone Oxime: The purified 1-indanone oxime is dissolved in an appropriate aprotic solvent (e.g., DCM, THF) and treated with one equivalent of phenyl isocyanate. The reaction mixture is stirred at room temperature until completion, typically monitored by TLC. The product, this compound, is then isolated by removing the solvent and purified, if necessary, by recrystallization or chromatography.

This integrated pathway is efficient, with each step being a high-yielding and well-documented transformation.

Oxime Formation Mechanisms

The synthesis of 1-indanone oxime from 1-indanone is a classic example of imine-type formation, proceeding through a well-established two-stage mechanism involving nucleophilic addition followed by dehydration.

The formation of an oxime from a ketone is a reversible, acid-catalyzed process. openstax.org The reaction begins with the nucleophilic attack of the nitrogen atom from hydroxylamine onto the electrophilic carbonyl carbon of 1-indanone. This attack breaks the carbonyl's pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine. openstax.orgmasterorganicchemistry.com

Following the initial addition, a proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine. openstax.org In the final stage, an acid catalyst protonates the carbinolamine's hydroxyl group, converting it into a much better leaving group (H₂O). openstax.orgmasterorganicchemistry.com The elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen, results in the formation of a C=N double bond, yielding the final 1-indanone oxime product. masterorganicchemistry.comyoutube.com

The formation of oximes is significantly accelerated by acid catalysis. nih.gov However, the reaction rate is highly dependent on the pH of the solution. If the pH is too low (highly acidic), the hydroxylamine nucleophile becomes protonated, rendering it unreactive and slowing the initial nucleophilic attack. nih.gov Conversely, if the pH is too high, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, which is typically the rate-determining step in the pH range of approximately 3 to 7. nih.gov Consequently, the reaction is most efficient at a moderately acidic pH, typically around 4.5, which provides the optimal balance between having a sufficiently nucleophilic amine and an effective catalytic dehydration step. nih.gov

Beckmann Rearrangement of 1-Indanone Oximes

The Beckmann rearrangement is a signature reaction of oximes, converting them into amides. In the case of cyclic oximes like 1-indanone oxime, this rearrangement yields a lactam, a cyclic amide. This transformation is stereospecific, with the migrating group being the one positioned anti (trans) to the hydroxyl group on the oxime nitrogen. organic-chemistry.orgwikipedia.org

In the presence of strong Brønsted acids such as sulfuric acid or polyphosphoric acid (PPA), the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group. wikipedia.orgcsbsju.edu This creates a good leaving group (H₂O). The departure of water occurs in concert with the migration of the alkyl group situated anti-periplanar to the N-O bond. organic-chemistry.org This concerted 1,2-shift results in the formation of a key intermediate known as a nitrilium ion. csbsju.edu This electrophilic species is then attacked by a water molecule. The final step involves a tautomerization of the resulting imidate to form the more stable amide product. wikipedia.org For 1-indanone oxime, this process leads to the formation of the lactam 3,4-dihydro-1H-quinolin-2-one (hydrocarbostyril). koreascience.kr

Lewis acids have proven to be highly effective and often superior catalysts for the Beckmann rearrangement of 1-indanone oximes. koreascience.krnih.gov Strong Lewis acids, such as aluminum chloride (AlCl₃), coordinate to the oxygen atom of the oxime, enhancing its ability to act as a leaving group and triggering the rearrangement. csbsju.edu Research has demonstrated that using aluminum chloride as a catalyst can dramatically improve the yield of the desired lactam compared to traditional protic acids. koreascience.krresearchgate.net Similarly, other protocols, such as using methanesulfonyl chloride (MsCl) in combination with a Lewis acid catalyst, have also shown increased efficiency for this transformation. nih.gov

Catalyst Efficiency in Beckmann Rearrangement of 1-Indanone Oxime

Catalyst SystemReported YieldReference
Aluminum Chloride (AlCl₃)91% koreascience.krresearchgate.net
Polyphosphoric Acid (PPA) / Sulfuric Acid10-20% koreascience.krresearchgate.net
Lewis Acid / Methanesulfonyl Chloride (MsCl)Increased Efficiency nih.gov

The electronic nature of substituents on the aromatic ring of 1-indanone oxime can influence the course of the Beckmann rearrangement. The optimized Lewis acid-catalyzed method has been successfully applied to a range of substituted 1-indanone oximes, demonstrating its versatility. koreascience.kr However, certain substituents can lead to the formation of unexpected products under conventional rearrangement conditions. For instance, studies on 6-methoxyindanone oximes have reported the formation of alternative products, suggesting that electron-donating groups may facilitate different reaction pathways. nih.gov

Beckmann Rearrangement of Substituted 1-Indanone Oximes

Substituent on 1-Indanone OximeRearrangement StatusReference
4-MethylSuccessfully Rearranged koreascience.kr
4-MethoxySuccessfully Rearranged koreascience.kr
4-NitroSuccessfully Rearranged koreascience.kr
6-NitroSuccessfully Rearranged koreascience.kr
6-MethoxyFormation of unexpected products observed under certain conditions nih.gov

Photochemistry and Radical Chemistry of Oxime Carbamates

Oxime carbamates, the class of compounds to which this compound belongs, are notable for their role as precursors to various radical species. acs.orgnih.gov Photolysis has been established as an effective method for initiating these radical reactions. acs.orgst-andrews.ac.uk While historically recognized for their biological activities, their utility as selective radical precursors is a more recent discovery. acs.orgnih.gov

Upon exposure to ultraviolet (UV) light, the fundamental photochemical reaction for oxime carbamates is the homolytic cleavage of the nitrogen-oxygen (N-O) bond. acs.orgnih.govnih.gov This process has been reliably demonstrated through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govst-andrews.ac.uk The photolysis of oxime carbamates leads to the clean formation of two primary radical species: an iminyl radical and a carbamoyloxyl radical. acs.orgnih.gov For this compound, this would result in an 1-indanone-derived iminyl radical and an N-phenylcarbamoyloxyl radical.

The generation of carbamoyloxyl radicals from the photolysis of oxime carbamates is a significant finding, as these radicals were previously considered exotic and difficult to access. acs.org The reactivity of a carbamoyloxyl radical is highly dependent on its substitution pattern. nih.gov

N,N-Disubstituted Carbamoyloxyl Radicals: These radicals are generally unstable and rapidly dissociate, even at low temperatures, to yield carbon dioxide and an aminyl radical. acs.orgnih.gov

N-Monosubstituted Carbamoyloxyl Radicals: In contrast, N-monosubstituted carbamoyloxyl radicals, such as the N-phenylcarbamoyloxyl radical derived from the title compound, can exhibit greater structural integrity. nih.govnih.gov Studies on analogous systems, like the N-allylcarbamoyloxyl radical, have shown that they can persist long enough to undergo further reactions, such as cyclization, rather than immediate dissociation. acs.orgnih.gov This was confirmed by EPR spectroscopy, which provided the first evidence that N-monosubstituted carbamoyloxyl radicals can maintain their structure. st-andrews.ac.uknih.gov

Theoretical studies using density functional theory (DFT) predicted that the rate of decarboxylation of carbamoyloxyl radicals increases with the number of N-alkyl substituents, a finding that was experimentally confirmed. nih.gov

Following the initial N-O bond homolysis, the resulting radical intermediates can follow several pathways, primarily dissociation or cyclization. acs.orgnih.gov

Dissociation: As mentioned, N,N-dialkylcarbamoyloxyl radicals readily dissociate to form an aminyl radical and CO2. nih.gov This makes oxime carbamates with such substitution patterns effective precursors for aminyl radicals at temperatures above ambient. nih.govnih.gov

Cyclization: N-monosubstituted carbamoyloxyl radicals containing an appropriately positioned unsaturated bond can undergo intramolecular cyclization. nih.gov For instance, the N-allylcarbamoyloxyl radical undergoes a 5-exo cyclization to form an oxazolidin-2-onylmethyl radical, which was detected by EPR at 155 K. acs.orgnih.gov Similarly, aminyl radicals generated from the dissociation pathway can also undergo cyclization. Rate parameters for the 5-exo cyclization of an N-benzyl-N-pent-4-enylaminyl radical were measured, showing a slower rate constant compared to analogous carbon- and oxygen-centered radicals. nih.govst-andrews.ac.uk

The competition between these pathways is influenced by the structure of the carbamoyl group and the reaction temperature. acs.orgnih.gov

Table 1: Reactivity of Radical Intermediates from Oxime Carbamate Photolysis
Radical TypePrimary Reaction PathwayKey FindingsSupporting Evidence
N-Monosubstituted CarbamoyloxylMaintains structural integrity; can undergo cyclizationFirst direct evidence of their existence and ability to react before dissociation.EPR detection of cyclized product (oxazolidin-2-onylmethyl radical). nih.gov
N,N-Disubstituted CarbamoyloxylRapid dissociation (decarboxylation)Dissociate even at low temperatures (155 K) to form aminyl radicals and CO2.EPR detection of dialkylaminyl radicals. nih.gov
Aminyl (from dissociation)Can undergo intramolecular cyclizationRate of 5-exo cyclization is slower than for C-centered and O-centered radicals.Kinetic measurements of cyclization rates. nih.gov
IminylDirectly observed; synthetically usefulCan be trapped or used in subsequent reactions like phenanthridine (B189435) synthesis.Directly monitored by EPR spectroscopy. nih.gov

Iminoxyl radicals (also known as oxime radicals) are the second key intermediate formed from the N-O bond homolysis of oxime carbamates. nih.gov While known for some time, their synthetic potential has been more extensively explored in recent years. nih.gov They can be generated from various oxime derivatives, including O-acyl oximes and α-imino-oxy acids, often under mild conditions using visible-light photoredox catalysis. researchgate.netrsc.org

The synthetic utility of iminoxyl radicals is diverse. nih.gov They can participate in several key reaction types:

Intramolecular Hydrogen Atom Transfer (HAT): This can lead to the functionalization of C-H bonds. researchgate.net

Addition to Alkenes and Arenes: Iminoxyl radicals can add to double bonds, leading to cyclization and the formation of N-heterocycles like isoxazolines. nih.govresearchgate.net

Norrish Type-I Fragmentation: This involves the cleavage of the α-carbon-carbon bond, enabling further transformations. researchgate.net

The iminyl radicals generated from oxime carbamates derived from volatile amines, such as diethylamine, have proven to be convenient for applications like the synthesis of phenanthridines. nih.govst-andrews.ac.uknih.gov

Imine Exchange Reactions Involving Oximes

Beyond radical chemistry, oximes and their derivatives can participate in imine exchange reactions. This reversible process involves the exchange of the group attached to the oxime nitrogen with a free alkoxyamine or aryloxyamine in solution. This type of reaction is fundamental to the field of dynamic combinatorial chemistry, where reversible reactions are used to generate libraries of compounds in equilibrium.

Kinetic studies on imine exchange reactions involving oximes have elucidated the underlying mechanisms, which differ based on the nature of the substituents.

O-Alkyl Oximes: The exchange reaction between an O-alkyl oxime (e.g., benzaldehyde (B42025) O-methyloxime) and an alkoxylamine is typically a second-order process, being first order in both the oxime and the alkoxylamine. These reactions are subject to acid catalysis. The proposed mechanism involves the nucleophilic addition of the alkoxylamine to the protonated oxime, forming a tetrahedral intermediate, with the addition step being rate-limiting.

O-Aryl Oximes: For O-aryl oximes, which are more structurally analogous to the anilinocarbonyl portion of the title compound, the mechanism can be different. In the studied interaction between 3-pyridinealdehyde O-phenyloxime and O-(p-nitrophenyl)hydroxylamine, the reaction was found to be first order in the oxime but independent of the aryloxyamine concentration and the pD (the measure of acidity in D₂O). This suggests a mechanism where the rate-limiting step is the hydration of the oxime, followed by a rapid exchange with the aryloxyamine.

An important characteristic of these imine exchange reactions is that they can proceed with minimal competing hydrolysis of the oxime, striking a balance between stability and dynamic exchangeability.

Table 2: Kinetic Parameters of Imine Exchange Reactions for Oximes
Oxime TypeReaction OrderRate-Limiting StepCatalysisReference
O-Alkyl OximeSecond-order overall (First order in oxime, first order in alkoxylamine)Addition of alkoxylamine to the protonated oximeAcid-catalyzed
O-Aryl OximeFirst-order in oxime (Zero order in aryloxyamine)Hydration of the oximeIndependent of pD

Reaction Pathways and Mechanistic Investigations

Catalysis in Imine Exchange Reactions

The catalytic activation of imine exchange reactions represents a pivotal area of research, aimed at enhancing reaction rates and selectivity. While specific studies focusing exclusively on the catalytic role of 1-indanone (B140024) O-(anilinocarbonyl)oxime in imine exchange reactions are not extensively documented in publicly available literature, the broader class of oximes and their derivatives have been investigated in related transformations. These studies provide a foundational understanding of the potential catalytic pathways and mechanisms that could be relevant.

Imine exchange reactions involving O-substituted oximes are known to proceed and can be influenced by catalysts. Research into the kinetics and mechanisms of imine exchange with O-alkyl and O-aryl oximes has demonstrated that these reactions are subject to acidic catalysis. For instance, the reaction between benzaldehyde (B42025) O-methyloxime and O-ethylhydroxylamine is first order in both the oxime and the alkoxylamine and is accelerated by acidic conditions.

Furthermore, investigations into additives that could potentially catalyze these exchange reactions have identified imidazole (B134444) as a moderately effective catalyst. This suggests that Brønsted acids and certain nucleophilic species can play a role in facilitating the exchange process. A proposed mechanism for the acid-catalyzed exchange involves the protonation of the oxime nitrogen, which increases the electrophilicity of the imine carbon and makes it more susceptible to nucleophilic attack by the incoming amine.

More recent work has delved into the acid-catalyzed dynamic exchange of oximes, proposing a metathesis mechanism. rsc.org This research, supported by both experimental and computational studies, underscores the tunable nature of oxime exchange reactions and the importance of substituent effects on the reaction kinetics. rsc.org Although this study did not specifically involve 1-indanone O-(anilinocarbonyl)oxime, the principles of acid catalysis and the potential for a metathesis pathway are likely applicable to a broad range of oxime-containing compounds.

The general mechanism for an acid-catalyzed imine exchange reaction is believed to proceed through a series of equilibrium steps:

Protonation of the Oxime: The reaction is initiated by the protonation of the nitrogen atom of the oxime by an acid catalyst. This step increases the electrophilicity of the carbon atom of the C=N bond.

Nucleophilic Attack: The incoming amine attacks the electrophilic carbon atom, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking amine to the oxygen atom of the original oxime moiety.

Elimination: The original hydroxylamine (B1172632) or a related species is eliminated, and a new iminium ion is formed.

Deprotonation: The iminium ion is deprotonated to yield the final exchanged imine product and regenerate the acid catalyst.

While direct experimental data for this compound is not available, the presence of the oxime functionality suggests that it could potentially participate in imine exchange reactions under appropriate catalytic conditions. The anilinocarbonyl group could influence the electronic properties and reactivity of the oxime, potentially affecting its catalytic activity or its ability to undergo exchange.

The following table summarizes kinetic data from a study on imine exchange reactions of O-alkyl and O-aryl oximes, which provides context for the type of data relevant to understanding these catalytic processes.

ReactantsCatalyst/ConditionsSecond-Order Rate Constant (k₂) [l mol⁻¹ min⁻¹]Reference
Benzaldehyde O-methyloxime and O-ethylhydroxylaminepD 2.9, 60°C0.86 ± 0.08
3-Pyridinealdehyde O-phenyloxime and O-(p-nitrophenyl)hydroxylaminepD independentRate independent of aryloxyamine concentration

This table presents data from related oxime exchange reactions to illustrate the kinetic parameters studied in such systems.

Further research would be necessary to elucidate the specific catalytic role, if any, of this compound in imine exchange reactions and to determine the precise mechanistic pathways involved.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural picture can be assembled.

¹H NMR Applications in Stereochemical Assignment (E/Z Isomerism)

The formation of an oxime from a ketone like 1-indanone (B140024) introduces the possibility of E/Z isomerism around the C=N double bond. ¹H NMR spectroscopy is pivotal in assigning the stereochemistry of these isomers. In the case of 1-indanone oxime, the two geometric isomers have been isolated and characterized. orgsyn.org

The key to distinguishing the E and Z isomers lies in the chemical shift of the protons on the carbon adjacent to the C=N bond and the aromatic protons, which are influenced by the anisotropic effect of the hydroxyl group on the oxime. For 1-indanone O-(anilinocarbonyl)oxime, the principle of using ¹H NMR to distinguish between potential E and Z isomers remains the same. The replacement of the oxime's hydroxyl proton with the anilinocarbonyl group would lead to even more pronounced differences in the chemical shifts of the nearby protons due to the magnetic anisotropy of the carbonyl group and the phenyl ring.

For the precursor, (E)- and (Z)-1-indanone oxime, the following ¹H NMR data has been reported in deuterochloroform (CDCl₃) at 400 MHz:

Proton(E)-1-indanone oxime Chemical Shift (δ, ppm)(Z)-1-indanone oxime Chemical Shift (δ, ppm)
Methylene (B1212753) (C2-H₂)2.96-3.00 (m, 2H)2.83-2.87 (m, 2H)
Methylene (C3-H₂)3.05-3.08 (m, 2H)3.05-3.09 (m, 2H)
Aromatic Protons7.22-7.36 (m, 3H), 7.67 (d, J=7.7 Hz, 1H)7.25-7.39 (m, 3H), 8.43 (d, J=7.7 Hz, 1H)
Oxime Proton (N-OH)8.79 (br s, 1H)8.35 (br s, 1H)

Data sourced from Organic Syntheses Procedure. orgsyn.org

Upon conversion to this compound, the broad singlet for the N-OH proton would be absent. New signals corresponding to the protons of the anilino phenyl group and the N-H proton would appear. The chemical shifts of the indanone methylene and aromatic protons would also be altered due to the change in the electronic environment.

¹³C NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, ¹³C NMR would confirm the presence of the indanone framework, the oxime carbon, the anilino phenyl carbons, and the newly introduced carbonyl carbon.

The reported ¹³C NMR data for the precursor isomers in CDCl₃ at 100 MHz is as follows:

Carbon(E)-1-indanone oxime Chemical Shift (δ, ppm)(Z)-1-indanone oxime Chemical Shift (δ, ppm)
Methylene (C2)26.1328.88
Methylene (C3)28.7329.08
Aromatic Carbons121.76, 125.83, 127.22, 130.63125.70, 127.02, 129.80, 131.24
Quaternary Aromatic Carbons136.16, 148.63133.87, 149.60
Oxime Carbon (C=N)164.26160.74

Data sourced from Organic Syntheses Procedure. orgsyn.org

In the spectrum of this compound, a new signal for the carbonyl carbon of the carbamate (B1207046) group would be expected in the range of 150-160 ppm. The chemical shifts of the oxime carbon (C=N) and the adjacent carbon (C2) would also be significantly affected by the substitution on the oxime oxygen.

Two-Dimensional NMR Techniques

For a definitive structural assignment and to resolve any ambiguities from 1D NMR, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the indanone and anilino moieties, confirming the connectivity of the methylene protons and the coupling patterns within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connectivity between the indanone fragment, the oxime, and the anilinocarbonyl group. For instance, a correlation between the N-H proton of the anilino group and the carbamate carbonyl carbon would be expected.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

The IR spectrum of the precursor, 1-indanone oxime, shows characteristic bands for the O-H stretch of the oxime (around 3150-3200 cm⁻¹), the C=N stretch (around 1655-1662 cm⁻¹), and aromatic C-H stretches. orgsyn.org

For this compound, the following characteristic IR absorptions would be anticipated:

Functional GroupExpected Absorption Range (cm⁻¹)Comments
N-H Stretch3200-3400From the anilino group.
Aromatic C-H Stretch3000-3100From both the indanone and anilino rings.
Aliphatic C-H Stretch2850-3000From the methylene groups in the indanone ring.
C=O Stretch (Amide I)1700-1750From the carbamate carbonyl group. This would be a strong, characteristic band.
C=N Stretch (Oxime)1620-1680The position may shift slightly compared to the parent oxime. chemicalbook.com
N-H Bend (Amide II)1500-1550From the anilino group.
C-O Stretch1200-1300From the carbamate C-O bond.

The disappearance of the broad O-H stretch of the parent oxime and the appearance of the sharp N-H stretch and the strong C=O stretch would be clear indicators of the successful formation of the anilinocarbonyl oxime derivative.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, which is a critical piece of data for structural elucidation.

For this compound (C₁₆H₁₄N₂O₂), the expected monoisotopic mass is approximately 266.1055 g/mol . HRMS would be used to confirm this exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways could include:

Loss of the anilino group: Cleavage of the N-C bond of the carbamate could lead to a fragment corresponding to the isocyanate radical and the protonated 1-indanone oxime.

Loss of phenyl isocyanate: A common fragmentation pathway for phenyl carbamates is the loss of phenyl isocyanate (C₆H₅NCO).

Cleavage of the N-O bond: This would lead to fragments corresponding to the 1-indanone iminyl radical and the anilinocarbonyl radical.

Fragmentation of the indanone ring: Characteristic losses of small molecules like ethylene (B1197577) (C₂H₄) from the five-membered ring might also be observed.

Predicted mass spectrometry data for the precursor, 1-indanone oxime, shows expected m/z values for various adducts, such as [M+H]⁺ at 148.07570. uni.lu This provides a baseline for interpreting the mass spectrum of the larger derivative.

Complementary Spectroscopic Methods for Structural Confirmation

In addition to the primary techniques of NMR, IR, and MS, other spectroscopic methods can provide complementary and confirmatory data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption maxima corresponding to the π-π* transitions of the aromatic rings and the n-π* transitions of the carbonyl and imine groups. The conjugation between the indanone system and the anilinocarbonyl moiety would influence the position and intensity of these absorptions.

X-ray Crystallography: If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural proof. It would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the stereochemistry around the C=N double bond. This would unequivocally confirm the E/Z configuration.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and, consequently, its preferred three-dimensional geometry. wikipedia.org

For 1-indanone (B140024) O-(anilinocarbonyl)oxime, such calculations would begin with defining a starting geometry, often based on standard bond lengths and angles. The geometry is then optimized to find the lowest energy arrangement of atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar oxime-containing compounds have used these methods to determine the precise geometry of the C=N-O group. nih.gov

Furthermore, these calculations reveal the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and stability. biointerfaceresearch.com A study on novel oxime ether derivatives used such calculations to analyze the HOMO-LUMO gap to understand charge-transfer possibilities within the molecules. biointerfaceresearch.com

Illustrative Data Table for Molecular Geometry Parameters:

While specific data for 1-indanone O-(anilinocarbonyl)oxime is unavailable, a typical output from a quantum chemical calculation would resemble the following table. The values are hypothetical and for illustrative purposes only.

ParameterBond/AngleCalculated Value
Bond LengthC=N1.29 Å
Bond LengthN-O1.39 Å
Bond AngleC=N-O112°
Dihedral AngleC-C=N-O175°

Density Functional Theory (DFT) for Stereochemical Configuration Analysis

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. biointerfaceresearch.com DFT is particularly powerful for analyzing the stereochemistry of molecules, such as the E/Z isomerism around the C=N double bond in oximes. nih.govnih.govresearchgate.net

For this compound, the oxime group can exist as either the E or Z isomer. DFT calculations can determine the relative energies of these two isomers to predict which is more stable. This is crucial as the stereochemical configuration can significantly influence a molecule's biological activity and physical properties. nih.gov For example, a study on other oxime-containing inhibitors confirmed the preferred E-configuration using DFT calculations in conjunction with experimental techniques like NMR spectroscopy. nih.gov DFT can also be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared to experimental data to confirm the stereochemical assignment. nih.gov

Illustrative Data Table for DFT Energy Calculations of Isomers:

This table illustrates how DFT results would be presented to compare the stability of the E and Z isomers of this compound. The values are hypothetical.

IsomerRelative Energy (kcal/mol)Population at 298 K (%)
E-isomer0.0095
Z-isomer2.505

Semi-Empirical Methods in Mechanistic Probing

Semi-empirical methods are a faster, albeit less accurate, alternative to ab initio quantum chemical calculations. nih.gov They incorporate some experimental data (parameters) to simplify the complex calculations, making them suitable for studying large molecules or for preliminary explorations of reaction mechanisms. nih.gov

In the context of this compound, semi-empirical methods could be used to probe potential reaction pathways, such as its formation from 1-indanone and the corresponding hydroxylamine (B1172632) derivative, or its hydrolysis back to the ketone. wikipedia.org These methods can map out the energy profile of a reaction, identifying transition states and intermediates, which provides insight into the reaction's feasibility and kinetics. While DFT is often used for more accurate mechanistic studies of reactions involving oximes, semi-empirical methods can offer a valuable starting point. mdpi.comresearchgate.net

Conformational Analysis and Intermolecular Interactions

Computational methods can systematically rotate the flexible bonds in the molecule and calculate the energy of each resulting conformation. For the anilide portion of the molecule, studies on similar structures have shown that both s-cis and s-trans conformers can exist, with their relative stabilities influenced by electrostatic interactions. ias.ac.in

Furthermore, these calculations can shed light on intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of the compound in different environments. mdpi.comresearchgate.net For instance, the oxime's -OH group and the amide's N-H group can act as hydrogen bond donors, while the carbonyl and oxime oxygens can act as acceptors. Understanding these interactions is key to predicting the compound's solubility and how it might bind to a target protein. mdpi.com Non-covalent interaction (NCI) analysis and Symmetry-Adapted Perturbation Theory (SAPT) are advanced computational tools used to visualize and quantify these weak interactions. mdpi.com

Illustrative Data Table for Conformational Analysis:

This table shows a hypothetical result of a conformational analysis for the rotation around the C-N bond of the anilide group in this compound.

Dihedral Angle (O=C-N-C)Relative Energy (kcal/mol)
0° (s-cis)1.2
180° (s-trans)0.0

Applications and Transformative Chemistry in Organic Synthesis

Role as Synthetic Intermediates in Complex Molecule Construction

1-Indanone (B140024) O-(anilinocarbonyl)oxime and its parent compound, 1-indanone oxime, serve as crucial building blocks in the synthesis of intricate molecular architectures. The 1-indanone framework itself is a common structural motif in numerous biologically active compounds and natural products. nih.govbeilstein-journals.orgnih.gov The oxime functionality provides a reactive handle for a variety of transformations, allowing for the introduction of further complexity and the construction of diverse molecular scaffolds.

For instance, the oxime group can be readily converted to other functional groups, such as amines, which are pivotal in the synthesis of many pharmaceuticals. prepchem.comorgsyn.org The strategic placement of the oxime on the 1-indanone core allows for regioselective modifications, guiding the assembly of complex polycyclic and heterocyclic systems. The inherent reactivity of the C=N-OH group, particularly its ability to undergo rearrangements and cycloadditions, makes it a valuable tool for synthetic chemists aiming to build elaborate molecules from simpler precursors.

Scaffold for Derivatization in Reaction Methodologies

The 1-indanone O-(anilinocarbonyl)oxime structure provides a robust scaffold for derivatization, enabling the exploration of new reaction methodologies. The anilinocarbonyl group attached to the oxime oxygen can be readily modified, allowing for the fine-tuning of the compound's electronic and steric properties. This tunability is critical in the development of new catalysts and reagents where subtle changes in the ligand or reagent structure can have a profound impact on reactivity and selectivity.

Furthermore, the 1-indanone core can be substituted at various positions on the aromatic ring and the five-membered ring, offering a multitude of points for diversification. This allows for the creation of libraries of related compounds, which can be screened for desired reactivity or biological activity. The versatility of the 1-indanone oxime platform has been demonstrated in the development of novel catalysts for a range of organic transformations.

Development of Novel Carbamatization Reagents and Strategies

While specific research on this compound as a carbamatization reagent is not extensively detailed in the provided results, the broader class of oxime carbamates is recognized for its role in carbamoylation reactions. Oxime carbamates can act as effective carbamoylating agents, transferring the carbamoyl (B1232498) group to various nucleophiles. The reactivity of these reagents can be modulated by the nature of the oxime and the substituent on the carbamoyl nitrogen. The development of new carbamatization reagents is an active area of research, driven by the importance of the carbamate (B1207046) functional group in pharmaceuticals and agrochemicals.

Utility in Dynamic Covalent Chemistry

Recent studies have highlighted the significant potential of oxime-carbamate structures in the field of dynamic covalent chemistry. pku.edu.cnnih.gov These structures can undergo reversible transcarbamoylation reactions, particularly at elevated temperatures. nih.gov This dynamic behavior is attributed to the reversible nature of the oxime-carbamate linkage, which can dissociate and reform, allowing for the creation of dynamic materials with self-healing and recyclable properties. pku.edu.cnnih.gov

Specifically, poly(oxime-urethanes) (POUs), formed from the reaction of multifunctional oximes and isocyanates, demonstrate this dynamic character. nih.gov The oxime-carbamate bonds within these polymers can exchange spontaneously at high temperatures, leading to material reprocessing and repair. pku.edu.cn This dynamic covalent chemistry is catalyst-free, which is a significant advantage over traditional polyurethane chemistry that often relies on toxic catalysts. pku.edu.cnnih.gov Density functional theory (DFT) calculations suggest that the unique electronic properties of the oxime group facilitate this reversible behavior. nih.gov

Table 1: Key Features of Oxime-Carbamates in Dynamic Covalent Chemistry

FeatureDescriptionReference
Reversibility Oxime-carbamate structures exhibit thermal reversibility at around 100 °C. nih.gov
Mechanism The dynamic exchange occurs via a thermally dissociative transcarbamoylation. nih.gov
Catalyst-Free The dynamic properties are inherent to the oxime-carbamate bond and do not require a catalyst. pku.edu.cnnih.gov
Applications Development of self-healing and recyclable poly(oxime-urethane) materials. pku.edu.cnnih.gov

Precursors for Nitrogen-Containing Heterocycles and Amines

This compound and related oxime derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles and amines. The reduction of the oxime group is a well-established method for the preparation of primary amines. orgsyn.orglibretexts.orgpressbooks.pub For example, 1-indanone oxime can be hydrogenated to yield 1-aminoindan, a crucial intermediate for various pharmaceuticals. prepchem.com

Furthermore, the oxime functionality can participate in a variety of cyclization reactions to form nitrogen-containing heterocyclic rings. These heterocycles are prevalent in medicinal chemistry and materials science. nih.govrsc.orgrsc.org The specific reaction pathways and resulting heterocyclic structures depend on the reaction conditions and the other functional groups present in the molecule. The versatility of oximes in this regard makes them a cornerstone in the synthesis of aza-heterocycles. nih.gov

Emerging Research Directions and Green Chemistry Approaches

Sustainable Synthetic Protocols for Oxime Carbamates

The traditional synthesis of oxime carbamates often involves hazardous reagents like phosgene (B1210022) and isocyanates. rsc.orgrsc.org Modern research emphasizes the development of "green" alternatives that are safer and more sustainable.

One promising approach utilizes oximes as reusable templates for the synthesis of carbamates under metal-free conditions. rsc.orgrsc.org This method avoids the direct use of isocyanates. rsc.org For instance, the reaction can be carried out with an oxime, an isocyanide, and an oxidant in a solvent like 1,4-dioxane. rsc.org While this specific example doesn't directly synthesize 1-indanone (B140024) O-(anilinocarbonyl)oxime, the principle is broadly applicable to the synthesis of various oxime carbamates. The reusability of the oxime template adds to the sustainability of this protocol. rsc.orgrsc.org

Another green approach involves the use of natural acids as catalysts for the synthesis of oximes, which are precursors to oxime carbamates. ijprajournal.com Catalysts derived from sources like citrus fruit juice have been explored for oxime synthesis, offering an environmentally friendly alternative to traditional acid catalysts. ijprajournal.com

The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a carbonyl source in place of toxic phosgene or triphosgene (B27547) represents another significant advancement in the sustainable synthesis of oxime carbamates. researchgate.netacs.org This method proceeds through an oxime-imidazolide intermediate and is effective for creating carbamate (B1207046) derivatives from both primary and secondary amines. researchgate.net

Table 1: Comparison of Synthetic Protocols for Oxime Carbamates

MethodReagentsAdvantagesDisadvantages
Traditional Oxime, IsocyanateDirect, often high yieldUses hazardous isocyanates
Reusable Template Oxime, Isocyanide, OxidantAvoids isocyanates, reusable template rsc.orgrsc.orgMay require specific oxidants and solvents rsc.org
CDI-mediated Oxime, CDI, AmineAvoids phosgene and isocyanates, uses safer CDI researchgate.netacs.orgMay require a base like sodium hydride researchgate.net
Natural Acid Catalysis Carbonyl Compound, Hydroxylamine (B1172632), Natural AcidEnvironmentally benign catalyst ijprajournal.comPrimarily for oxime synthesis, a precursor step ijprajournal.com

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis plays a pivotal role in improving the selectivity and efficiency of chemical transformations. In the context of 1-indanone O-(anilinocarbonyl)oxime and related compounds, catalyst development is crucial for controlling reaction pathways and maximizing yields.

Palladium catalysts have been investigated for the synthesis of oxime carbamates. For example, a palladium(0) catalyst, [Pd(PPh3)4], has been used in the reaction of aromatic oximes with isocyanides to form O-carbamide oximes. acs.org The use of transition metal catalysts can offer high efficiency and selectivity under specific conditions.

Copper catalysts have also been explored for related reactions. For instance, CuI has been used to mediate the O-alkoxyacylation of oximes. acs.org While not a direct synthesis of the title compound, this demonstrates the potential of copper catalysis in functionalizing the oxime group.

Furthermore, research into the oxidative carbonylation of amines to carbamates highlights the use of palladium on carbon (Pd/C) catalysts. epa.gov This process, which can be run in either a slurry or a gas-solid phase, offers a potentially more environmentally friendly route to carbamates by avoiding the use of phosgene. epa.gov The gas-solid phase synthesis, in particular, shows higher reaction rates due to better catalyst-promoter contact and the absence of solubility limitations. epa.gov

The development of bimetallic catalysts, such as PVP–PdCl2–MnCl2, has also shown high activity and selectivity for the oxidative carbonylation of amines to carbamate esters under atmospheric pressure. researchgate.net

Exploring Novel Reactivity of the Oxime-Carbamate Linkage

The N-O bond within the oxime-carbamate linkage is a key functional group that can undergo unique transformations, leading to novel chemical reactivity.

One area of significant interest is the photolytic cleavage of the N-O bond. acs.org Upon UV irradiation, oxime carbamates can undergo homolysis of the N-O bond to generate iminyl and carbamoyloxyl radicals. acs.orgnih.gov These highly reactive radical intermediates can then participate in a variety of subsequent reactions.

The carbamoyloxyl radicals can undergo rapid decarboxylation to produce aminyl radicals. acs.org This provides a valuable method for the generation of aminyl radicals under relatively mild conditions. These radicals can then be used in various synthetic applications, such as the preparation of nitrogen-containing heterocycles like phenanthridines. acs.org

The reactivity of the oxime-carbamate linkage is also being explored in the context of "photobase generators" (PBGs). nih.gov The light-induced cleavage of the N-O bond and subsequent decarboxylation can release amines, which can alter the local pH. nih.gov This property has potential applications in various fields, including materials science and biology. For example, the light-induced release of amines could be used to trigger polymerization or other chemical processes in a spatially and temporally controlled manner.

Furthermore, the radicals generated from the photolysis of oxime carbamates have been shown to induce DNA cleavage, acting as "synthetic nucleases". nih.govd-nb.info This activity is dependent on the substituents on the carbamate group, with halogenated derivatives showing significant DNA damaging capabilities. nih.gov

Table 2: Products of N-O Bond Cleavage in Oxime Carbamates

PrecursorConditionsPrimary ProductsSubsequent Products/Applications
Oxime CarbamateUV PhotolysisIminyl Radical, Carbamoyloxyl Radical acs.orgnih.govAminyl Radical (from decarboxylation), Heterocycle Synthesis acs.org
Oxime CarbamateUV PhotolysisAmine (after decarboxylation) nih.govPhotobase Generation, pH modulation nih.gov
Halogenated Oxime CarbamateUV PhotolysisRadicalsDNA Cleavage nih.govd-nb.info

Advanced Analytical Methodologies for Reaction Monitoring and Characterization

The accurate monitoring of chemical reactions and the thorough characterization of products are essential for developing robust and reliable synthetic methods. For this compound and related compounds, a variety of advanced analytical techniques are employed.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of oxime carbamates. nih.govtaylorfrancis.com It is particularly well-suited for these compounds, which can be thermally labile and thus not ideal for gas chromatography (GC). taylorfrancis.com HPLC methods can be coupled with UV detection or, for higher sensitivity and specificity, with mass spectrometry (LC-MS). nih.govepa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the detection, quantification, and confirmation of oxime carbamates and their metabolites in various matrices, such as water and soil. epa.gov This technique offers excellent sensitivity and selectivity, allowing for the determination of analytes at very low concentrations (e.g., parts per billion). epa.gov The development of LC-MS/MS methods involves the optimization of chromatographic conditions and mass spectrometric parameters, including the selection of precursor and product ions for selected reaction monitoring (SRM).

Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for the structural elucidation of newly synthesized oxime carbamates. researchgate.netd-nb.info NMR provides detailed information about the chemical environment of the atoms within the molecule, allowing for unambiguous structure confirmation.

Infrared (IR) spectroscopy is another key technique used to characterize oxime carbamates. researchgate.netwikipedia.org The characteristic vibrational frequencies of the C=N, N-O, and C=O bonds provide valuable information for confirming the presence of the oxime and carbamate functional groups. wikipedia.org

For studying the transient radical species generated during the photolysis of oxime carbamates, electron paramagnetic resonance (EPR) spectroscopy is the technique of choice. acs.org EPR allows for the direct detection and characterization of the iminyl and other radical intermediates, providing crucial insights into the reaction mechanisms. acs.org

Table 3: Analytical Techniques for the Study of this compound and Related Compounds

TechniqueApplicationInformation Obtained
HPLC Separation and Quantification nih.govtaylorfrancis.comRetention time, concentration
LC-MS/MS Trace Analysis and Confirmation epa.govHigh sensitivity and selectivity, molecular weight, fragmentation pattern
NMR Spectroscopy Structural Elucidation researchgate.netd-nb.infoDetailed molecular structure, connectivity of atoms
IR Spectroscopy Functional Group Identification researchgate.netwikipedia.orgPresence of key functional groups (C=N, N-O, C=O)
EPR Spectroscopy Radical Detection acs.orgDetection and characterization of transient radical species

Q & A

Basic: What are the common synthetic routes for preparing 1-indanone O-(anilinocarbonyl)oxime, and what methodological considerations are critical for reproducibility?

Answer:
this compound can be synthesized via Beckmann rearrangement of 1-indanone oxime derivatives using catalysts like aluminum chloride (AlCl₃) . Key considerations include:

  • Reagent Purity : Ensure oxime precursors (e.g., 1-indanone oxime) have >96.0% purity (HPLC) to avoid side reactions .
  • Temperature Control : Maintain precise reaction temperatures (e.g., 0–6°C for sensitive intermediates) to prevent decomposition .
  • Workup Protocol : Use inert atmospheres (N₂/Ar) during isolation to mitigate hydrolysis of the anilinocarbonyl group.

Advanced: How can reaction conditions be optimized to enhance stereochemical control in the synthesis of this compound derivatives?

Answer:
Stereochemical outcomes depend on:

  • Catalyst Selection : AlCl₃ promotes Beckmann rearrangements but may require chiral auxiliaries for enantioselectivity. Evidence from camphor-derived oximes suggests steric and electronic modulation of catalysts improves stereocontrol .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific configurations .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progression via HPLC to isolate intermediates before equilibration .

Basic: What analytical techniques are recommended for characterizing the structure and purity of this compound?

Answer:

  • Spectral Analysis : Use NMR (¹H/¹³C) to confirm oxime geometry (E/Z) and anilinocarbonyl connectivity. Compare experimental shifts to computed InChI/SMILES data for validation .
  • Chromatography : HPLC with UV detection (e.g., 254 nm) identifies impurities (<1.0% threshold) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₅H₁₄N₂O₂, calc. 262.11) .

Advanced: How should researchers resolve contradictions in spectral data when assigning the configuration of this compound?

Answer:
Contradictions arise from:

  • Tautomerism : Oxime E/Z isomerization can shift NMR signals. Use variable-temperature NMR to track dynamic equilibria .
  • Crystal Packing Effects : Single-crystal X-ray diffraction provides definitive structural assignments, complementing solution-phase data .
  • Computational Validation : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values .

Basic: What are the best practices for assessing the hydrolytic stability of this compound under experimental conditions?

Answer:

  • Accelerated Stability Testing : Incubate samples in buffered solutions (pH 2–12) at 40°C for 24–72 hours, monitoring degradation via TLC or HPLC .
  • Storage Guidelines : Store at +5°C in airtight, amber vials to minimize hydrolysis .
  • Moisture Control : Use molecular sieves in reaction mixtures to suppress water-mediated decomposition .

Advanced: What strategies are effective for designing bioactive derivatives of this compound, such as TRPV1 antagonists?

Answer:

  • Functional Group Modulation : Introduce sulfonamide or tert-butyl groups to enhance receptor binding, as seen in TRPV1 antagonist scaffolds .
  • Bioisosteric Replacement : Replace the anilinocarbonyl group with carbamate or thiourea moieties to improve metabolic stability .
  • In Silico Screening : Use PubChem-derived 3D structures for docking studies to predict affinity .

Basic: How can researchers mitigate toxicity risks associated with handling this compound?

Answer:

  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods during synthesis .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from AlCl₃ reactions) before disposal .
  • Toxicity Screening : Refer to RTECS data for LD₅₀ values (e.g., 20 mg/kg in rodents) to establish safe handling protocols .

Advanced: What computational tools are recommended for studying the reaction mechanisms of this compound formation?

Answer:

  • DFT Calculations : Simulate transition states and activation energies for Beckmann rearrangements using Gaussian or ORCA .
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways with GROMACS .
  • QSPR Models : Predict physicochemical properties (e.g., logP) from PubChem descriptors to guide solvent selection .

Basic: How should raw and processed data from studies on this compound be managed to ensure reproducibility?

Answer:

  • Data Archiving : Store raw spectra and chromatograms in appendices; include processed data (e.g., integration values) in the main text .
  • Metadata Documentation : Record batch-specific CoA (Certificate of Analysis) details, including purity and storage history .
  • Statistical Validation : Apply RSD (relative standard deviation) thresholds (<2%) for replicate experiments .

Advanced: What methodologies are suitable for investigating the environmental fate of this compound in aqueous systems?

Answer:

  • Photodegradation Studies : Expose samples to UV light (254 nm) and analyze breakdown products via LC-MS .
  • Biodegradation Assays : Use OECD 301 guidelines to assess microbial degradation in activated sludge .
  • Ecotoxicology Models : Predict bioaccumulation potential using EPI Suite or TEST software .

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1-indanone O-(anilinocarbonyl)oxime
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1-indanone O-(anilinocarbonyl)oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.